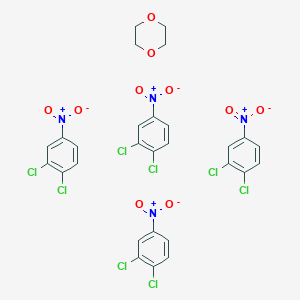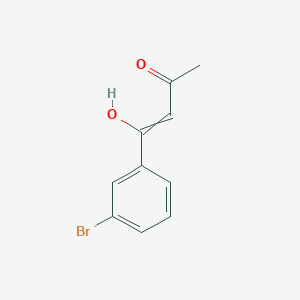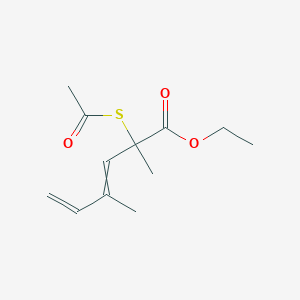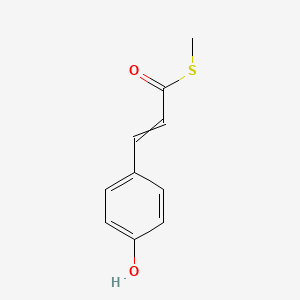
4-Hydroxy-3-methoxy-5-propylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-methoxy-5-propylbenzoic acid is an organic compound with the molecular formula C11H14O4 It belongs to the class of hydroxybenzoic acids, which are aromatic carboxylic acids containing a hydroxyl group and a carboxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methoxy-5-propylbenzoic acid can be achieved through several methods. One common approach involves the hydroxylation and methoxylation of a propylbenzoic acid precursor. The reaction typically requires the use of catalysts and specific reaction conditions to ensure the desired functional groups are introduced at the correct positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes that utilize efficient and cost-effective methods. These methods often include the use of continuous flow reactors, optimized reaction conditions, and advanced purification techniques to obtain high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methoxy-5-propylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
4-Hydroxy-3-methoxy-5-propylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s antioxidant properties make it valuable in studies related to oxidative stress and cellular protection.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the production of various pharmaceuticals, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methoxy-5-propylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity, allowing it to scavenge free radicals and inhibit oxidative stress. Additionally, the compound can modulate various signaling pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
4-Hydroxy-3-methoxy-5-propylbenzoic acid can be compared with other hydroxybenzoic acids, such as:
Salicylic Acid: Known for its use in acne treatment and as an anti-inflammatory agent.
Vanillic Acid: Used for its antioxidant and antimicrobial properties.
Protocatechuic Acid: Recognized for its potential in cancer prevention and cardiovascular health.
The uniqueness of this compound lies in its specific functional groups and their positions on the benzene ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
647854-89-5 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-hydroxy-3-methoxy-5-propylbenzoic acid |
InChI |
InChI=1S/C11H14O4/c1-3-4-7-5-8(11(13)14)6-9(15-2)10(7)12/h5-6,12H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
SFJVOAQQXMNARP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CC(=C1)C(=O)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[4-(1-Aminoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12609020.png)

![2-Ethyl-1-oxo-3-phenyl-1lambda~5~,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B12609031.png)
![3,3'-[(6-Hydroxyhexyl)azanediyl]bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12609033.png)
![Trimethyl[(naphthalen-2-yl)(trimethylsilyl)methoxy]silane](/img/structure/B12609034.png)
![3-Benzyl-2-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B12609036.png)
sulfanium bromide](/img/structure/B12609038.png)

![N-[2-(Pyrrolidin-1-yl)ethyl]-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12609047.png)
![N-[(Bicyclo[3.1.1]heptan-2-yl)methyl]-N'-(7-hydroxynaphthalen-1-yl)urea](/img/structure/B12609053.png)

